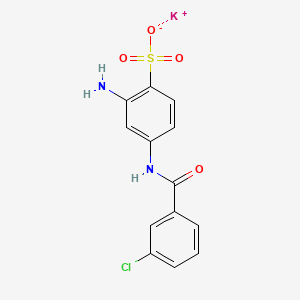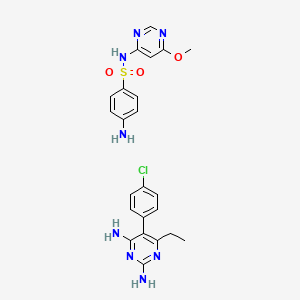
Benzenesulfonic acid, 2-amino-4-((m-chlorobenzoyl)amino)-, potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonic acid, 2-amino-4-((m-chlorobenzoyl)amino)-, potassium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzenesulfonic acid group, an amino group, and a chlorobenzoyl group. The potassium salt form enhances its solubility and stability, making it useful in different industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2-amino-4-((m-chlorobenzoyl)amino)-, potassium salt typically involves multiple steps. One common method starts with the acylation of 2-amino benzenesulfonic acid using 2-chlorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Benzenesulfonic acid, 2-amino-4-((m-chlorobenzoyl)amino)-, potassium salt undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzenesulfonic acid and amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
科学研究应用
Benzenesulfonic acid, 2-amino-4-((m-chlorobenzoyl)amino)-, potassium salt has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is used in biochemical assays and as a reagent in protein modification studies.
作用机制
The mechanism of action of Benzenesulfonic acid, 2-amino-4-((m-chlorobenzoyl)amino)-, potassium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The presence of the chlorobenzoyl group enhances its binding affinity to certain targets, making it effective in various biochemical applications. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
Sodium 2-amino-4-(3-chlorobenzamido)benzenesulphonate: Similar in structure but with sodium instead of potassium.
2-Chlorobenzoyl chloride: A precursor used in the synthesis of the compound.
Uniqueness
The uniqueness of Benzenesulfonic acid, 2-amino-4-((m-chlorobenzoyl)amino)-, potassium salt lies in its specific combination of functional groups, which confer unique chemical properties and reactivity. The potassium salt form enhances its solubility and stability, making it more suitable for certain applications compared to its sodium counterpart.
属性
CAS 编号 |
75199-23-4 |
|---|---|
分子式 |
C13H10ClKN2O4S |
分子量 |
364.85 g/mol |
IUPAC 名称 |
potassium;2-amino-4-[(3-chlorobenzoyl)amino]benzenesulfonate |
InChI |
InChI=1S/C13H11ClN2O4S.K/c14-9-3-1-2-8(6-9)13(17)16-10-4-5-12(11(15)7-10)21(18,19)20;/h1-7H,15H2,(H,16,17)(H,18,19,20);/q;+1/p-1 |
InChI 键 |
NXXQLYZIGSQBRJ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)[O-])N.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)











![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)

